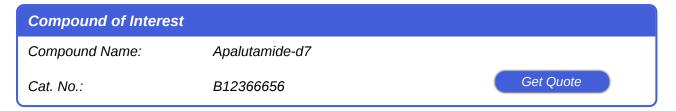


A Comparative Guide to the Quantification of Apalutamide: Assessing Linearity, Precision, and Accuracy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published methodologies for the quantification of Apalutamide in biological matrices, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). The information herein is compiled from various validated bioanalytical methods to assist researchers in selecting and implementing robust quantification assays. The quantification of Apalutamide, a potent androgen receptor inhibitor, is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]

Data Presentation: A Comparative Analysis of Apalutamide Quantification Methods

The following tables summarize the performance characteristics of different validated methods for Apalutamide quantification. LC-MS/MS is a commonly adopted method due to its high sensitivity and selectivity.[1][2]

Table 1: Linearity of Apalutamide Quantification Methods



Method	Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r²)
LC-MS/MS Method 1	Human Plasma	300–12000	> 0.99
LC-MS/MS Method 2	Mice Plasma	1.02–2030	> 0.995
UPLC-MS/MS	Human Plasma	0.307–200.013	0.999
HPLC-UV	Spiked Human Plasma	2000–10000	Not Reported
RP-HPLC	Bulk/Formulation	6000–14000	0.99

Table 2: Precision of Apalutamide Quantification Methods

Method	Matrix	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
LC-MS/MS Method 1	Human Plasma	< 4.21%	< 4.21%
LC-MS/MS Method 2	Mice Plasma	2.51–6.09%	2.11-8.44%
UPLC-MS/MS	Human Plasma	3.86-4.87%	3.86–4.87%
HPLC-UV	Spiked Human Plasma	0–2%	0–2%
RP-HPLC	Bulk/Formulation	< 2%	< 2%

Table 3: Accuracy of Apalutamide Quantification Methods



Method	Matrix	Accuracy (% Recovery / % Bias)
LC-MS/MS Method 1	Human Plasma	-4.32 to 2.45% (relative error)
LC-MS/MS Method 2	Mice Plasma	2.11–8.44%
UPLC-MS/MS	Human Plasma	90.93–103.79% (recovery)
HPLC-UV	Spiked Human Plasma	90–100% (recovery)
RP-HPLC	Bulk/Formulation	98–102% (recovery)

Experimental Protocols

The following sections detail common methodologies for the quantification of Apalutamide, synthesized from the referenced literature.

Sample Preparation

Two primary extraction techniques are commonly reported:

- Liquid-Liquid Extraction (LLE):
 - To a plasma sample (e.g., 100 μL), add the internal standard solution.
 - Add an extraction solvent, such as ethyl acetate (e.g., 3 mL).[3]
 - Vortex mix for a specified time (e.g., 10 minutes).
 - Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).
 - Transfer the supernatant (organic layer) to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Protein Precipitation (PPT):



- To a plasma sample (e.g., 50 μL), add the internal standard.
- Add a precipitating agent, typically 3 volumes of acetonitrile.
- Vortex mix thoroughly to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Inject an aliquot of the clear supernatant directly into the LC-MS/MS system or after dilution with the mobile phase.

LC-MS/MS Method

- Chromatographic Conditions:
 - Column: A C18 analytical column is frequently used (e.g., Inertsil 50x4.6 mm, 5 μm).
 - Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent. Examples include 0.1% Formic acid in water and Acetonitrile (20:80, v/v) or 0.2% Formic acid in water and Acetonitrile (20:80, v/v).
 - Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.
 - Injection Volume: Varies depending on the sensitivity required, typically 5-10 μL.
- Mass Spectrometric Conditions:
 - System: A triple quadrupole mass spectrometer is utilized for its high selectivity and sensitivity.
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.
 - Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both Apalutamide and its internal standard. This ensures high specificity by filtering out background noise.
 Common transitions are m/z 478.09 → 447.05 for Apalutamide.

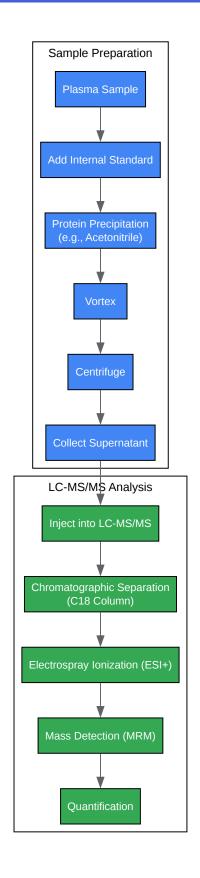


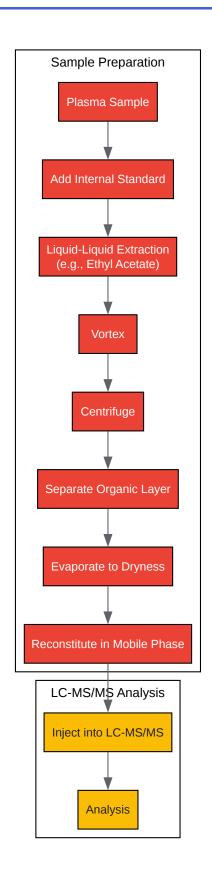
HPLC-UV Method

- Chromatographic Conditions:
 - o Column: An Agilent Eclipse XDB C8 column (150 x 4.6 mm, 5μm) has been used.
 - Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH adjusted to 4.60)
 in a 60:40 ratio.
 - Flow Rate: 1.0 mL/min.
 - o Detection Wavelength: 245 nm.

Visualizations







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